![molecular formula C11H11NO4 B13794661 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione ring structure with a 3,4-dihydroxyphenylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine group of pyrrolidine-2,5-dione in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
科学的研究の応用
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
3,4-Dihydroxyphenyl Compounds: Molecules with similar phenyl ring substitutions but different core structures.
Uniqueness: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione ring and 3,4-dihydroxyphenylmethyl substituent, which imparts specific biological activities and chemical reactivity .
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
1-[(3,4-dihydroxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-7(5-9(8)14)6-12-10(15)3-4-11(12)16/h1-2,5,13-14H,3-4,6H2 |
InChIキー |
NFZFTBPDKDLOKT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



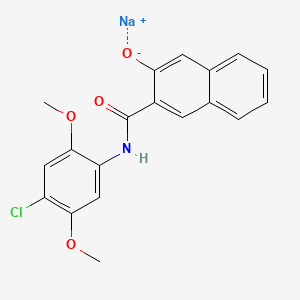

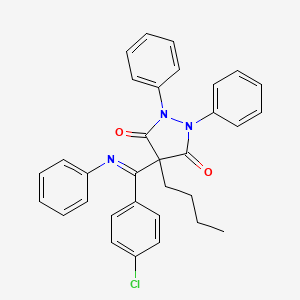
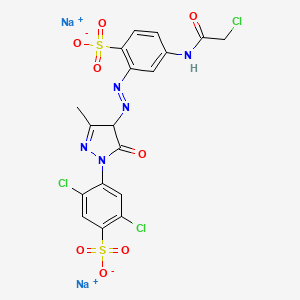
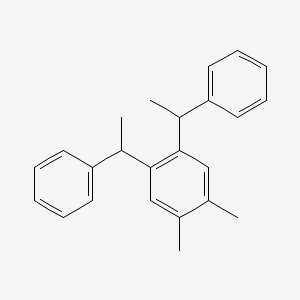
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
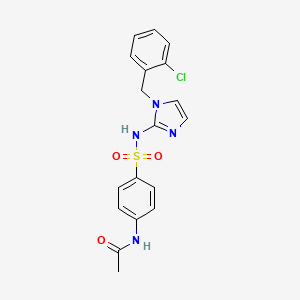
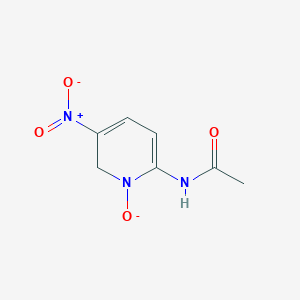

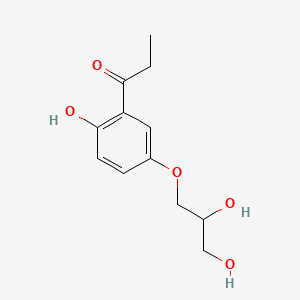

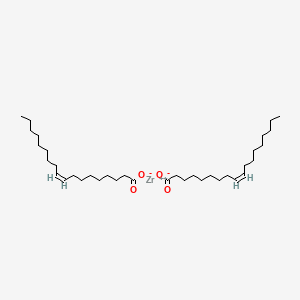
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
